molecular formula C20H28O2 B8248266 Triptonoterpene CAS No. 99694-87-8

Triptonoterpene

Cat. No.: B8248266
CAS No.: 99694-87-8
M. Wt: 300.4 g/mol
InChI Key: WENIWZBFJBCNNG-OXJNMPFZSA-N
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Description

Triptonoterpene is a diterpenoid compound isolated from Celastrus orbiculatus Thunb. and Tripterygium wilfordii (Thunder God Vine). It has garnered attention for its potent anti-tumor properties, particularly against gastric cancer (GC). Structurally, it is characterized by a 20-carbon skeleton (C20H28O2) and a molecular weight of 300.4 g/mol .

Mechanistically, this compound inhibits GC cell invasion and metastasis by modulating epithelial-mesenchymal transition (EMT) markers: it upregulates E-cadherin (a cell adhesion protein) and downregulates N-cadherin and Vimentin (mesenchymal markers) . Additionally, it suppresses matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix (ECM) and facilitate cancer spread . In vitro studies demonstrate dose-dependent cytotoxicity, with IC50 values of 42.56–62.84 µM in GC cell lines (BGC-823 and MKN-28) .

Properties

IUPAC Name

(4aS,10aR)-8-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12(2)13-6-8-15-14(18(13)22)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h6,8,12,16,22H,7,9-11H2,1-5H3/t16-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENIWZBFJBCNNG-OXJNMPFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)C3(CCC(=O)C(C3CC2)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317079
Record name Triptonoterpene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99694-87-8
Record name Triptonoterpene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99694-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptonoterpene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triptonoterpene can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Celastrus orbiculatus Thunb. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and column chromatography . The industrial methods aim to produce this compound in large quantities while maintaining its bioactivity.

Chemical Reactions Analysis

Types of Reactions: Triptonoterpene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Recent studies have demonstrated that Triptonoterpene exhibits significant anti-tumoral properties, particularly in inhibiting the proliferation and migration of gastric cancer cells. The following sections detail the findings from various experiments.

Inhibition of Cell Viability

This compound has been shown to reduce cell viability in gastric cancer cell lines, specifically BGC-823 and MKN-28. The half-maximal inhibitory concentration (IC50) values were determined to be:

  • BGC-823 :
    • 24 hours: 62.84 μM
    • 48 hours: 47.74 μM
  • MKN-28 :
    • 24 hours: 56.16 μM
    • 48 hours: 42.56 μM

These results indicate that this compound effectively inhibits the growth of these cancer cells over time .

Impact on Cell Proliferation

Colony formation assays revealed that this compound significantly decreases the number of colonies formed by gastric cancer cells, suggesting its potential to hinder tumor growth .

Inhibition of Cell Migration and Invasion

This compound's effects extend to inhibiting both the migration and invasion of gastric cancer cells. Wound healing assays demonstrated that treatment with this compound led to a marked reduction in the wound closure rate, indicating impaired migratory capabilities of the treated cells . Furthermore, Transwell assays confirmed that this compound significantly reduces the number of invading cells, highlighting its potential as an anti-metastatic agent .

Regulation of Epithelial-Mesenchymal Transition (EMT)

This compound influences the expression of proteins related to EMT, which is crucial for cancer metastasis. It has been observed to upregulate E-cadherin (a marker for epithelial cells) while downregulating N-cadherin and Vimentin (markers for mesenchymal cells), thus promoting a more epithelial-like phenotype in gastric cancer cells .

Effects on Matrix Metalloproteinases (MMPs)

The compound also affects the expression levels of matrix metalloproteinases, which are enzymes involved in extracellular matrix degradation and are often upregulated during tumor invasion. By inhibiting these proteins, this compound may prevent cancer cell invasion into surrounding tissues .

Potential Therapeutic Applications

Given its biological activity and mechanisms of action, this compound holds promise as a therapeutic agent in oncology:

Combination Therapies

Research suggests that this compound could be used in conjunction with other chemotherapeutic agents to enhance overall efficacy against gastric cancer by reducing drug resistance and improving treatment outcomes .

Natural Product Development

As a natural product, this compound may be developed into nutraceuticals or dietary supplements aimed at preventing or treating gastric cancer, leveraging its bioactive properties .

Summary Table of Key Findings

Study Aspect Findings
IC50 ValuesBGC-823: 62.84 μM (24h), 47.74 μM (48h)
MKN-28: 56.16 μM (24h), 42.56 μM (48h)
Cell ProliferationSignificant reduction in colony formation
Cell MigrationReduced wound healing rate
Cell InvasionDecreased number of invading cells
EMT RegulationUpregulation of E-cadherin; downregulation of N-cadherin and Vimentin
MMP ExpressionInhibition observed

Mechanism of Action

The mechanism of action of Triptonoterpene involves its interaction with various molecular targets and pathways. It primarily targets signaling pathways involved in cell proliferation, adhesion, and migration. Key molecular targets include:

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Compound Source Molecular Formula Key Targets/Mechanisms Biological Effects Toxicity Profile
This compound C. orbiculatus, T. wilfordii C20H28O2 SRC kinase, EMT proteins (↑E-cadherin, ↓N-cadherin/Vimentin), MMP-2/9 ↓ Anti-metastatic in GC, anti-UC Low toxicity; retained after fermentation
Celastrol Tripterygium spp. C29H38O4 PTEN, HSP90, NF-κB Anti-inflammatory, induces apoptosis in HCC High hepatotoxicity
Triptolide T. wilfordii C20H24O6 STAT3, NF-κB Anti-cancer, immunosuppressive Severe reproductive toxicity
Triptonide Tripterygium spp. C20H22O6 Undefined Anti-inflammatory, anti-angiogenic Moderate toxicity

Mechanistic and Efficacy Differences

Anti-Cancer Activity: this compound specifically targets metastasis by suppressing EMT and MMPs, making it effective in late-stage GC . Celastrol and Triptolide exhibit broader anti-cancer effects through apoptosis induction (via PTEN/NF-κB) and immune modulation, respectively . However, their higher toxicity limits clinical use.

Structural Impact on Bioactivity: this compound’s simpler diterpene structure (vs. triterpenes like Celastrol) correlates with lower toxicity and selectivity for metastasis-related pathways . Triptolide’s epoxide groups enhance reactivity but contribute to off-target effects, explaining its severe toxicity .

Therapeutic Applications: this compound’s dual role in GC and UC highlights its versatility . Celastrol and Triptolide are prioritized in autoimmune diseases (e.g., rheumatoid arthritis) due to potent immunosuppression .

Biological Activity

Triptonoterpene, a compound derived from Celastrus orbiculatus Thunb, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its effects against gastric cancer cells, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is one of the active components isolated from Celastrus orbiculatus, a plant known for its medicinal properties. Research indicates that this compound exhibits significant anti-cancer effects, particularly in inhibiting the proliferation, migration, and invasion of gastric cancer (GC) cells.

Inhibition of Cell Viability

Studies have demonstrated that this compound effectively reduces the viability of gastric cancer cells. The IC50 values for BGC-823 and MKN-28 cell lines were determined to be 62.84 μM and 56.16 μM after 24 hours of treatment, respectively. After 48 hours, these values decreased to 47.74 μM and 42.56 μM, indicating a time-dependent increase in efficacy .

Effects on Cell Adhesion and Migration

This compound significantly inhibits cell adhesion to the extracellular matrix, a critical step in tumor metastasis. In wound healing assays, it was observed that this compound-treated cells showed reduced migration capabilities compared to control groups .

Modulation of Protein Expression

The compound also affects the expression levels of proteins associated with epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs), both crucial in cancer metastasis. Western blot analysis revealed that this compound downregulates EMT-related proteins, thereby inhibiting cellular processes that contribute to tumor invasion .

Data Summary

The following table summarizes key findings from studies on this compound’s biological activity:

Parameter BGC-823 Cells MKN-28 Cells
IC50 (24h)62.84 μM56.16 μM
IC50 (48h)47.74 μM42.56 μM
Inhibition of Cell AdhesionSignificantSignificant
Migration Inhibition (Wound Healing Assay)YesYes

Case Studies

A notable case study involved the application of this compound in a controlled experimental setting where gastric cancer cell lines were treated with varying concentrations of the compound. The results indicated a significant reduction in cell proliferation and migration at concentrations as low as 20 μM after 24 hours .

Another case study highlighted the molecular mechanisms through which this compound exerts its effects, focusing on its interaction with specific signaling pathways involved in cancer progression. This study utilized network pharmacology approaches to identify target proteins and pathways influenced by this compound, reinforcing its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for isolating and purifying triptonoterpene from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is standard, but reversed-phase HPLC is critical for resolving structurally similar terpenoids. Purity validation requires ≥95% by HPLC-ELSD or LC-MS, with confirmation via NMR (¹H, ¹³C, DEPT, HSQC) .
  • Key Considerations : Optimize solvent polarity gradients to minimize co-elution of analogs. Document retention times and spectral data for reproducibility .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine NMR (¹H, ¹³C, COSY, HMBC) to assign planar structures and X-ray crystallography for absolute stereochemistry. For ambiguous cases, electronic circular dichroism (ECD) or Mosher’s ester derivatization resolves chiral centers. Cross-validate with HRMS (high-resolution mass spectrometry) to confirm molecular formula .
  • Data Pitfalls : Ensure NMR solvents (e.g., CDCl₃) do not overlap with key signals. Crystallography requires high-purity samples (>99%) and slow evaporation in inert solvents .

Q. What in vitro bioassay frameworks are appropriate for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants). Dose-response curves (IC₅₀ calculations) and time-course studies are essential. Include solvent-only controls to rule out artifacts .
  • Statistical Validation : Triplicate experiments with ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., cell lines, assay protocols, compound purity). Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical incubation times). Use multivariate analysis (PCA or PLS-DA) to isolate confounding factors .
  • Case Study : Discrepancies in cytotoxicity may arise from differences in apoptosis assays (Annexin V vs. caspase-3/7 activation). Validate with orthogonal methods (e.g., flow cytometry + Western blot) .

Q. What strategies optimize the total synthesis of this compound to address low natural abundance?

  • Methodological Answer : Retrosynthetic analysis focusing on key cyclization steps (e.g., biomimetic polyene cyclization or transition-metal catalysis). Optimize protecting groups for hydroxyl or carbonyl functionalities. Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Track yields and enantiomeric excess (HPLC with chiral columns) .
  • Scalability : Pilot-scale reactions (1–10 g) require solvent recovery systems and inline IR monitoring for reaction progress .

Q. How can researchers investigate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ proteomics (e.g., SILAC labeling) to identify target proteins, or CRISPR-Cas9 knockout libraries to pinpoint genetic dependencies. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies binding affinities. For in vivo models, use transgenic organisms (e.g., zebrafish for toxicity) .
  • Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway interactions. Tools like STRING or KEGG aid in network analysis .

Methodological Frameworks for Contradictory Data

Q. What statistical and experimental designs mitigate reproducibility issues in this compound research?

  • Answer : Use factorial design (DoE) to test multiple variables (e.g., pH, temperature, solvent) simultaneously. Bayesian statistics improve confidence intervals in low-sample studies. Pre-register protocols on platforms like Open Science Framework to reduce bias .

Q. How to validate the ecological role of this compound in its native plant species?

  • Answer : Field studies with herbivory assays (e.g., insect feeding deterrent tests) and lab-based gene silencing (RNAi) to disrupt biosynthesis. Metabolomic profiling before/after silencing identifies ecological interactions. Compare with synthetic analogs to confirm structure-function relationships .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptonoterpene
Reactant of Route 2
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